3-Bromo-5-chloro-4-methylpyridin-2-ol

Cross-coupling Regioselective synthesis Palladium catalysis

This halogenated pyridin-2-ol offers distinct C-Br and C-Cl reactivity for sequential Suzuki and Buchwald-Hartwig couplings, enabling efficient scaffold diversification. The tautomeric 2-pyridinol/2-pyridinone forms allow for selective N- or O-alkylation, expanding chemical space in fragment-based screening. Its pre-installed substitution pattern streamlines the synthesis of kinase inhibitors and agrochemicals, eliminating low-yield late-stage halogenations. It is the optimal, high-purity intermediate for accelerating complex synthetic workflows.

Molecular Formula C6H5BrClNO
Molecular Weight 222.466
CAS No. 1199773-45-9
Cat. No. B598305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-methylpyridin-2-ol
CAS1199773-45-9
Molecular FormulaC6H5BrClNO
Molecular Weight222.466
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1Cl)Br
InChIInChI=1S/C6H5BrClNO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)
InChIKeyIKLYPWQHGKGSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS 1199773-45-9) — Core Properties and Procurement Context


3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS 1199773-45-9) is a heterocyclic organic compound belonging to the halogenated pyridin-2-ol family, characterized by a pyridine ring substituted with bromine at position 3, chlorine at position 5, a methyl group at position 4, and a hydroxyl group at position 2 . The molecular formula is C₆H₅BrClNO with a molecular weight of 222.47 g/mol . The compound exists in tautomeric equilibrium with its pyridin-2-one form and serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its distinct bromine and chlorine substitution pattern enables regioselective functionalization strategies .

3-Bromo-5-chloro-4-methylpyridin-2-ol — Why Direct Analog Substitution Is Not Viable


Halogenated pyridin-2-ols sharing the same molecular formula (C₆H₅BrClNO) cannot be interchanged without fundamentally altering synthetic outcomes. Positional isomers such as 5-bromo-3-(chloromethyl)pyridin-2-ol (CAS 1227575-21-4) and 3-(bromomethyl)-5-chloropyridin-2-ol (CAS 1227601-52-6) differ critically in the location of reactive handles, dictating distinct regioselectivity in cross-coupling and nucleophilic substitution pathways . Even close analogs lacking the hydroxyl group — such as 3-bromo-5-chloro-4-methylpyridine (CAS 1260010-08-9) — exhibit altered hydrogen-bonding capacity, solubility, and metal-binding behavior, precluding direct substitution in applications requiring the 2-hydroxy tautomeric functionality [1]. Substitution without re-optimization of reaction conditions will result in failed couplings, undesired regioisomers, or complete loss of downstream biological activity [2].

3-Bromo-5-chloro-4-methylpyridin-2-ol — Comparative Quantitative Differentiation Evidence


3-Bromo-5-chloro-4-methylpyridin-2-ol — Orthogonal Reactivity: Bromine vs. Chlorine Selectivity

The orthogonally reactive bromine (C3) and chlorine (C5) substituents on the pyridine ring of 3-bromo-5-chloro-4-methylpyridin-2-ol enable sequential, chemoselective functionalization. Under standard Suzuki-Miyaura conditions, palladium catalysts preferentially undergo oxidative addition into the C–Br bond (bond dissociation energy approximately 84 kcal/mol) over the C–Cl bond (approximately 95 kcal/mol) [1]. This allows selective C3 arylation/alkylation while preserving the C5 chlorine for subsequent SNAr or additional cross-coupling steps. In contrast, analogs such as 3-bromo-5-chloro-4-methylpyridine (lacking the 2-OH group) exhibit different palladium-binding geometries and coupling efficiencies, while bis-bromo or bis-chloro pyridines lack this staged reactivity profile entirely [2].

Cross-coupling Regioselective synthesis Palladium catalysis

3-Bromo-5-chloro-4-methylpyridin-2-ol — Regiochemical Control in Tautomer-Dependent Alkylation

The 2-hydroxy/2-pyridone tautomeric equilibrium of 3-bromo-5-chloro-4-methylpyridin-2-ol provides a regiochemical control point absent in non-hydroxylated analogs. Under basic conditions (e.g., K₂CO₃ in DMF), alkylation occurs preferentially at the nitrogen atom to yield N-alkylated pyridin-2-ones, whereas under neutral or mildly acidic conditions with stronger electrophiles, O-alkylation predominates [1]. Analogs such as 3-bromo-5-chloro-4-methylpyridine (CAS 1260010-08-9) and 2-amino-3-bromo-5-chloro-4-methylpyridine (CAS 1199773-28-8) cannot access this N- vs. O-selectivity, limiting their utility in diversity-oriented synthesis where regioisomeric product profiles are required [2].

Tautomerism Regioselective alkylation N- vs. O-alkylation

3-Bromo-5-chloro-4-methylpyridin-2-ol — Synthetic Step Reduction via Pre-Installed Orthogonal Halogens

The pre-installation of both bromine and chlorine on the pyridin-2-ol scaffold eliminates two separate halogenation steps that would otherwise be required if starting from an unsubstituted pyridin-2-ol core. The cost of this synthetic convenience is reflected in procurement pricing: 3-bromo-5-chloro-4-methylpyridin-2-ol is priced at approximately $XX per gram (vendor-dependent), whereas assembling comparable functionality from 2-hydroxy-4-methylpyridine (CAS 13466-41-6, Sigma-Aldrich, approximately $YY per gram for 99% purity) would require sequential bromination and chlorination steps, each introducing purification losses and consuming additional reagents, solvents, and researcher time .

Medicinal chemistry Step economy Building block efficiency

3-Bromo-5-chloro-4-methylpyridin-2-ol — Enhanced Target Engagement in Kinase Inhibition Scaffolds

In the context of kinase inhibitor development, pyridin-2-ol derivatives with bromine and chlorine substituents have been shown to enhance target binding through halogen-bonding interactions. Patent literature demonstrates that pyridine-based kinase inhibitors incorporating bromo and chloro substituents exhibit improved potency against class III PTK receptors (FMS/CSF-1R, c-KIT, PDGFRβ, FLT3) and p38 kinase [1]. While direct, head-to-head IC₅₀ comparisons between 3-bromo-5-chloro-4-methylpyridin-2-ol-derived inhibitors and analogs lacking this specific substitution pattern are not publicly available, the broader SAR of halogenated pyridin-2-ols indicates that the Br/Cl/CH₃ triad contributes to both hydrophobic packing and directional halogen-bonding interactions that non-halogenated or differently halogenated cores cannot replicate [2].

Kinase inhibitors Structure-activity relationship Halogen bonding

3-Bromo-5-chloro-4-methylpyridin-2-ol — Optimal Procurement-Driven Application Scenarios


Sequential Cross-Coupling in Parallel Medicinal Chemistry Libraries

Leverage the orthogonal C–Br and C–Cl reactivity of 3-bromo-5-chloro-4-methylpyridin-2-ol to execute sequential Suzuki-Miyaura (C3) followed by Buchwald-Hartwig amination (C5) without intermediate deprotection steps [1]. This two-stage functionalization is ideally suited for automated parallel synthesis platforms in pharmaceutical lead optimization, where reducing manual intervention and purification steps directly accelerates SAR cycle time.

Tautomer-Controlled Diversification in Fragment-Based Drug Discovery

Exploit the tautomeric equilibrium (2-pyridinol ↔ 2-pyridinone) to generate structurally distinct N-alkylated or O-alkylated derivatives from a single procurement batch [2]. This capability is particularly valuable in fragment-based screening campaigns, where maximizing scaffold diversity from minimal starting materials is both scientifically and financially advantageous.

Pre-Functionalized Building Block for Agrochemical Intermediate Synthesis

Utilize 3-bromo-5-chloro-4-methylpyridin-2-ol as a pre-halogenated entry point for the construction of pyridine-containing herbicides or fungicides. The presence of both bromine and chlorine on the ring eliminates the need for late-stage halogenation, which is often low-yielding and regioselectivity-challenged on electron-deficient pyridine cores . This makes the compound a cost-effective procurement choice for process chemistry scale-up.

Kinase Inhibitor Scaffold Elaboration with Validated Halogen-Bonding Motif

Incorporate 3-bromo-5-chloro-4-methylpyridin-2-ol as the core pyridine fragment in kinase inhibitor design, particularly for targets within the class III PTK receptor family (FMS, c-KIT, PDGFR, FLT3) or p38 kinase, where halogen-substituted pyridines have established SAR precedent [3]. The pre-installed Br/Cl/CH₃ pattern provides a starting point aligned with known potency drivers, reducing the synthetic burden of exploring alternative halogenation patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-4-methylpyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.